4-methyl-2-oxo-2H-chromen-7-yl biphenyl-4-carboxylate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl [1,1’-biphenyl]-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl [1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ol and [1,1’-biphenyl]-4-carboxylic acid.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and scalability. This may include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl [1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl [1,1’-biphenyl]-4-yl ether
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl [1,1’-biphenyl]-4-carboxylate is unique due to its combination of coumarin and biphenyl structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H16O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H16O4/c1-15-13-22(24)27-21-14-19(11-12-20(15)21)26-23(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
ZWGXZKOJLWIYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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